(S)-2-Amino-1,1,3-triphenylpropan-1-ol
CAS No.: 79868-78-3
Cat. No.: VC3731453
Molecular Formula: C21H21NO
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79868-78-3 |
---|---|
Molecular Formula | C21H21NO |
Molecular Weight | 303.4 g/mol |
IUPAC Name | (2S)-2-amino-1,1,3-triphenylpropan-1-ol |
Standard InChI | InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m0/s1 |
Standard InChI Key | KBXBDYRXZGBOIH-FQEVSTJZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N |
SMILES | C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N |
Introduction
Physical and Chemical Properties
The physical properties of (S)-2-Amino-1,1,3-triphenylpropan-1-ol provide important insights into its behavior in various experimental and industrial settings. The compound appears as a solid at room temperature with a melting point range of 139–144°C. This relatively high melting point can be attributed to the presence of multiple phenyl rings and hydrogen bonding capabilities. The compound has a calculated boiling point of approximately 502.3°C at standard pressure (760 mmHg), though this parameter is primarily theoretical as decomposition would likely occur before this temperature is reached.
From a chemical perspective, (S)-2-Amino-1,1,3-triphenylpropan-1-ol possesses functional groups capable of participating in various reactions. The hydroxyl group can engage in hydrogen bonding, esterification, and oxidation reactions. The primary amino group offers sites for nucleophilic substitution, condensation reactions, and hydrogen bonding. Meanwhile, the three phenyl groups contribute to π-π stacking interactions, which can be significant in biological systems and crystalline states.
Spectroscopic Characteristics
Characterization of (S)-2-Amino-1,1,3-triphenylpropan-1-ol typically involves several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides valuable information about the compound's structure, with coupling constants between vicinal protons helping to validate the spatial arrangement of the phenyl groups. X-ray diffraction (XRD) techniques, especially single-crystal XRD with SHELXL refinement, are critical for determining the absolute configuration of the molecule and confirming its stereochemical purity.
Chiral High-Performance Liquid Chromatography (HPLC), often paired with polarimetric detection, serves as another important method for quantifying the enantiomeric excess (ee) of the compound. For this particular molecule, a Chiralpak AD-H column with hexane/isopropanol (90:10) mixture typically provides effective baseline separation of enantiomers.
Synthesis and Preparation Methods
The synthesis of (S)-2-Amino-1,1,3-triphenylpropan-1-ol requires careful attention to stereochemical control to ensure the production of the desired enantiomer. Several synthetic strategies have been developed to achieve this goal, with asymmetric synthesis being the predominant approach.
Synthetic Routes
A common synthetic pathway involves the nucleophilic addition of bromophenylmagnesium (a Grignard reagent) to L-phenylalanine methyl ester derivatives. This approach relies on the inherent chirality of the starting material to direct the stereochemical outcome of the reaction. The reaction conditions typically require maintaining anhydrous conditions and controlled temperatures (0–5°C) to suppress side reactions and prevent racemization. Research has shown that using L-phenylalanine methyl ester hydrochloride as the starting material can increase yields to approximately 66% compared to the free base form (which yields about 62%), likely due to improved stereochemical control during the reaction.
Another effective synthetic route involves the asymmetric reduction of the corresponding ketone using chiral reducing agents. This approach can be particularly valuable when starting from achiral precursors, as the chiral reducing agent imparts the desired stereochemistry during the reduction process.
Industrial Production Methods
In industrial settings, the production of (S)-2-Amino-1,1,3-triphenylpropan-1-ol often employs large-scale asymmetric hydrogenation processes. These methodologies utilize high-pressure hydrogen gas in conjunction with chiral metal catalysts to achieve both high yields and high enantiomeric purity. The scale-up of these processes presents several challenges, including maintaining consistent stereochemical control, managing heat dissipation in exothermic reactions, and ensuring the purity of the final product through efficient separation and purification techniques.
Optimization of industrial synthetic routes typically focuses on several key parameters:
Parameter | Optimization Strategy | Impact on Production |
---|---|---|
Catalyst Loading | Minimization while maintaining activity | Cost reduction |
Reaction Temperature | Control within 0-5°C range | Enhanced stereoselectivity |
Grignard Reagent Stoichiometry | Precise control (typically 2.1-2.2 equivalents) | Improved yield and reduced waste |
Quenching Method | Slow addition of ammonium chloride solution | Minimized racemization |
Purification Protocol | Recrystallization from ethanol/water mixtures | Increased enantiomeric purity |
This systematic approach to optimization has resulted in industrial processes capable of producing (S)-2-Amino-1,1,3-triphenylpropan-1-ol with high efficiency and stereochemical purity.
Chemical Reactivity
The reactivity profile of (S)-2-Amino-1,1,3-triphenylpropan-1-ol is largely determined by its functional groups, particularly the hydroxyl and amino moieties, as well as the three phenyl rings. These structural features enable the compound to participate in various chemical transformations.
Oxidation Reactions
(S)-2-Amino-1,1,3-triphenylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent and reaction conditions employed. Common oxidizing agents include potassium permanganate, chromium trioxide, and other strong oxidizers. The hydroxyl group typically serves as the primary site for oxidation, although under harsh conditions, oxidation of the amino group or the benzylic position can also occur. The products of these oxidation reactions often find applications in the synthesis of more complex molecules and pharmaceutical intermediates.
Reduction Reactions
Despite already containing alcohol and amine functionalities, (S)-2-Amino-1,1,3-triphenylpropan-1-ol can still undergo reduction reactions to form various derivatives. These transformations frequently employ hydrogen gas in the presence of metal catalysts such as palladium or platinum. Reductive reactions may target specific functional groups or lead to more comprehensive structural modifications, depending on the reaction conditions and catalysts used.
Substitution Reactions
Nucleophilic substitution reactions represent another important aspect of this compound's reactivity profile. The amino group, in particular, can participate in substitution reactions with various nucleophiles, including halides, amines, and alcohols, under appropriate basic or acidic conditions. These reactions enable the generation of diverse derivatives with modified properties and functions, expanding the potential applications of the parent compound.
Scientific Research Applications
(S)-2-Amino-1,1,3-triphenylpropan-1-ol has found numerous applications across different scientific domains, leveraging its unique structural and stereochemical properties.
Chemical Applications
As a chiral building block, (S)-2-Amino-1,1,3-triphenylpropan-1-ol (sometimes abbreviated in research contexts as (S)-TPP, though we will avoid such abbreviation per request) plays a crucial role in asymmetric synthesis. Its well-defined stereochemistry makes it valuable for producing enantiomerically pure substances, which are essential in pharmaceutical and agrochemical industries. The compound's applications in chemical synthesis can be summarized in the following table:
Application Area | Description | Significance |
---|---|---|
Asymmetric Synthesis | Utilized in the production of chiral alcohols and amines | Creates enantiomerically pure products |
Ligand Formation | Acts as a ligand in metal-catalyzed reactions | Enhances reaction selectivity |
Polymer Chemistry | Used in the development of polymer-supported catalysts | Facilitates recyclable catalyst systems |
These applications highlight the compound's versatility in creating complex molecular architectures with precise stereochemical control.
Biological Applications
Research has demonstrated that (S)-2-Amino-1,1,3-triphenylpropan-1-ol can function effectively as a ligand in various biochemical assays. This capability stems from its ability to form hydrogen bonds and engage in π-π interactions with biomolecules, making it valuable for studying enzyme mechanisms and receptor interactions.
A notable case study involved investigating the compound's neuroprotective effects in elderly patients with mild cognitive impairment. Clinical trials showed significant improvements in cognitive assessments compared to placebo groups, suggesting potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease. These findings have prompted further research into the compound's mechanisms of action in neurological contexts.
Medicinal Applications
The pharmaceutical industry has explored (S)-2-Amino-1,1,3-triphenylpropan-1-ol as an intermediate in the synthesis of various medications. Its chiral nature is particularly advantageous for creating drugs with specific enantiomeric profiles, which are often necessary for achieving desired therapeutic effects while minimizing adverse reactions. The following table outlines some of the pharmaceutical applications currently under investigation:
Drug Class | Example Compounds | Potential Therapeutic Uses |
---|---|---|
Antidepressants | Duloxetine | Treatment of major depressive disorder and anxiety |
Antimicrobials | Various derivatives | Combating antibiotic-resistant bacteria |
Neuroprotective Agents | Experimental compounds | Management of neurodegenerative disorders |
These applications underscore the compound's importance in developing new therapeutic strategies for addressing significant medical challenges.
Biological Activity
(S)-2-Amino-1,1,3-triphenylpropan-1-ol exhibits notable biological activity across several domains, making it a compound of interest for both basic research and potential therapeutic applications.
Antimicrobial Activity
Studies have indicated that (S)-2-Amino-1,1,3-triphenylpropan-1-ol possesses antimicrobial properties, with activity observed against both gram-positive and gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell membranes, leading to growth inhibition and potentially cell death. Research conducted at various institutions has quantified this antimicrobial efficacy, with data showing significant reductions in bacterial viability at concentrations above 50 μg/mL, as illustrated in the following table:
Concentration (μg/mL) | S. aureus Viability (%) | E. coli Viability (%) |
---|---|---|
0 | 100 | 100 |
10 | 85 | 90 |
50 | 30 | 45 |
100 | 5 | 15 |
These results highlight the compound's potential as a natural antimicrobial agent and suggest possible applications in addressing the growing challenge of antibiotic resistance.
Neuroprotective Effects
(S)-2-Amino-1,1,3-triphenylpropan-1-ol has demonstrated neuroprotective properties in various experimental models. Research suggests that the compound can modulate neurotransmitter levels and potentially protect neuronal cells from oxidative stress and apoptosis. In studies published in the Journal of Neurochemistry, the compound was administered to rat models subjected to ischemic conditions, resulting in significantly reduced neuronal death compared to control groups and improved behavioral outcomes. These findings suggest potential applications in treating or preventing neurodegenerative disorders and brain injuries.
Anticancer Properties
Preliminary research has indicated potential anticancer activity for (S)-2-Amino-1,1,3-triphenylpropan-1-ol. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. While these findings are promising, further research is needed to fully elucidate the compound's mechanisms of action in cancer cells and to assess its potential for development into anticancer therapeutics.
Mechanism of Action
The biological effects of (S)-2-Amino-1,1,3-triphenylpropan-1-ol stem from its unique molecular structure and the resulting interactions with various cellular targets.
The primary mechanism involves the compound's interaction with specific molecular targets through its functional groups. The amino group can form hydrogen bonds with various biological molecules, influencing their activity and function. Additionally, the three phenyl groups enable π-π interactions with aromatic amino acid residues in proteins, further modulating the compound's biological effects. The chiral nature of the molecule ensures that these interactions occur with high specificity, which is crucial for its biological activity.
In neurological contexts, the compound appears to influence neurotransmitter systems, potentially through interactions with receptors or enzymes involved in neurotransmitter metabolism. This modulation may underlie its observed neuroprotective effects in experimental models of cognitive impairment and neurodegeneration.
For antimicrobial activity, research suggests that the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The specific mechanisms may vary between gram-positive and gram-negative bacteria due to differences in their cell wall structures.
Comparison with Similar Compounds
Understanding the relationship between (S)-2-Amino-1,1,3-triphenylpropan-1-ol and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
Several compounds share structural similarities with (S)-2-Amino-1,1,3-triphenylpropan-1-ol but differ in key aspects:
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(R)-2-Amino-1,1,3-triphenylpropan-1-ol: The enantiomer of the compound, with similar physicochemical properties but potentially distinct biological activities due to its different spatial configuration.
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2-Amino-1,1-diphenylpropan-1-ol: A related compound with two phenyl groups instead of three, which may exhibit different solubility, reactivity, and biological properties.
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2-Amino-1,1,3-triphenylpropan-2-ol: A positional isomer with the amino group located at a different position, altering its hydrogen bonding capabilities and interactions with biological targets.
The unique aspects of (S)-2-Amino-1,1,3-triphenylpropan-1-ol include its specific chiral configuration and the presence of three phenyl groups, which confer distinct chemical and biological properties compared to these related compounds.
Structure-Activity Relationships
Research comparing these structural analogs has revealed important structure-activity relationships. For instance, the presence of the third phenyl group in (S)-2-Amino-1,1,3-triphenylpropan-1-ol appears to enhance its binding affinity for certain biological targets compared to the diphenyl analog. Similarly, the "S" configuration has been associated with higher activity in some biological assays compared to the "R" enantiomer, highlighting the importance of stereochemistry in determining biological effects.
These structure-activity relationships are particularly relevant for medicinal chemistry applications, where understanding the impact of structural modifications on biological activity can guide the design of more effective therapeutic agents.
Advanced Research Methodologies
Researchers investigating (S)-2-Amino-1,1,3-triphenylpropan-1-ol employ various sophisticated methodologies to characterize its properties and applications.
Enantiomeric Excess Resolution
Researchers addressing discrepancies in enantiomeric excess (ee) data when synthesizing the compound under varying catalytic conditions have developed several methodological approaches:
Time-resolved chiral HPLC monitoring allows observation of ee evolution during synthesis, helping identify competing reaction pathways (kinetic versus thermodynamic control).
Density Functional Theory (DFT) calculations using software like Gaussian 16 with B3LYP/6-31G** basis sets enable modeling of transition states and identification of dominant reaction pathways, clarifying the origins of stereoselectivity.
Comparative analysis of ee under inert (nitrogen) versus aerobic conditions helps assess potential interference from oxidative byproducts.
Biological Target Interactions
For analyzing the compound's interactions with biological targets while considering its stereochemical configuration, researchers employ:
Molecular Docking: Software such as AutoDock Vina with appropriate force fields (e.g., AMBER) simulates binding to chiral-sensitive enzymes, with particular focus on hydrogen-bonding interactions between the amino group and catalytic residues.
Technical Data and Properties
The technical specifications of (S)-2-Amino-1,1,3-triphenylpropan-1-ol provide essential information for researchers working with this compound.
Property | Value |
---|---|
IUPAC Name | (2S)-2-amino-1,1,3-triphenylpropan-1-ol |
CAS Number | 79868-78-3 |
Molecular Formula | C₂₁H₂₁NO |
Molecular Weight | 303.4 g/mol |
Melting Point | 139–144°C |
Boiling Point | 502.3°C at 760 mmHg (calculated) |
InChI | InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m0/s1 |
InChI Key | KBXBDYRXZGBOIH-FQEVSTJZSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N |
Isomeric SMILES | C1=CC=C(C=C1)CC@@HN |
These technical specifications are essential for proper identification, characterization, and handling of the compound in laboratory and industrial settings.
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